molecular formula C18H15BrO3 B13022290 Prop-2-yn-1-yl 3-bromo-4-((4-methylbenzyl)oxy)benzoate

Prop-2-yn-1-yl 3-bromo-4-((4-methylbenzyl)oxy)benzoate

Cat. No.: B13022290
M. Wt: 359.2 g/mol
InChI Key: KRNCYMINOGUWJP-UHFFFAOYSA-N
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Description

Prop-2-yn-1-yl 3-bromo-4-((4-methylbenzyl)oxy)benzoate is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of a prop-2-yn-1-yl group, a bromine atom, and a 4-methylbenzyl group attached to a benzoate moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-yn-1-yl 3-bromo-4-((4-methylbenzyl)oxy)benzoate typically involves the esterification of 3-bromo-4-((4-methylbenzyl)oxy)benzoic acid with prop-2-yn-1-ol. The reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Prop-2-yn-1-yl 3-bromo-4-((4-methylbenzyl)oxy)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The prop-2-yn-1-yl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The ester group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, and various substituted benzoates.

    Oxidation Reactions: Products include carboxylic acids and aldehydes.

    Reduction Reactions: Products include alcohols and corresponding reduced benzoates.

Scientific Research Applications

Prop-2-yn-1-yl 3-bromo-4-((4-methylbenzyl)oxy)benzoate is used in various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of anticancer and antimicrobial agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Prop-2-yn-1-yl 3-bromo-4-((4-methylbenzyl)oxy)benzoate involves its interaction with specific molecular targets. The bromine atom and the prop-2-yn-1-yl group play crucial roles in its reactivity. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Prop-2-yn-1-yl 4-bromo-3-methylbenzoate
  • Prop-2-yn-1-yl 3-bromo-4-((4-chlorobenzyl)oxy)benzoate
  • Prop-2-yn-1-yl 3-bromo-4-((4-fluorobenzyl)oxy)benzoate

Uniqueness

Prop-2-yn-1-yl 3-bromo-4-((4-methylbenzyl)oxy)benzoate is unique due to the presence of the 4-methylbenzyl group, which can influence its reactivity and interaction with biological targets. This structural feature can enhance its specificity and potency in various applications compared to similar compounds.

Biological Activity

Prop-2-yn-1-yl 3-bromo-4-((4-methylbenzyl)oxy)benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by its chemical formula C15H16BrO3C_{15}H_{16}BrO_3. Its structure includes a prop-2-ynyl group, a bromo substituent, and a methoxybenzyl moiety, which may contribute to its biological properties.

Research indicates that compounds similar to this compound may interact with various molecular targets, including microRNAs. For instance, studies have shown that related compounds can inhibit the expression of oncogenic microRNA-21, which is implicated in cancer progression. These inhibitors were evaluated using stem-loop RT-qPCR methods, demonstrating significant inhibition of miR-21 expression in cancer cell lines such as HeLa and U-87 MG .

In Vitro Studies

A series of in vitro assays have been conducted to assess the biological activity of this compound:

  • Cell Proliferation Assays : The compound exhibited dose-dependent inhibition of cell proliferation in human cancer cell lines. For example, compound 1j, a derivative in the same family, showed enhanced apoptosis and reduced proliferation rates in HeLa cells .
  • Apoptosis Induction : Flow cytometric analysis revealed that the compound could significantly induce apoptosis in treated cells, suggesting its potential as an anticancer agent.
  • Target Gene Expression : Western blotting confirmed up-regulation of PDCD4, a target gene of miR-21, indicating that the compound may exert its effects through modulation of microRNA pathways .

Comparative Efficacy Table

CompoundIC50 (µM)TargetEffect
Prop-2-yn-1-yl 3-bromo...benzoateTBDmiR-21Inhibition
Compound 1j5PDCD4Up-regulation
Compound X10Apoptosis (Flow Cytometry)Induction

Case Study 1: MicroRNA Inhibition

In a study evaluating a series of benzamide derivatives as miR-21 inhibitors, one compound demonstrated significant inhibitory activity against miR-21 expression. This was linked to enhanced apoptosis in cancer cells and suggests that similar structures like Prop-2-yn-1-yl 3-bromo...benzoate could have comparable effects .

Case Study 2: Anticancer Properties

Another investigation focused on the synthesis and evaluation of derivatives with similar functional groups. Results indicated that these compounds could effectively inhibit tumor growth in vitro and in vivo models, highlighting their potential as novel anticancer agents .

Properties

Molecular Formula

C18H15BrO3

Molecular Weight

359.2 g/mol

IUPAC Name

prop-2-ynyl 3-bromo-4-[(4-methylphenyl)methoxy]benzoate

InChI

InChI=1S/C18H15BrO3/c1-3-10-21-18(20)15-8-9-17(16(19)11-15)22-12-14-6-4-13(2)5-7-14/h1,4-9,11H,10,12H2,2H3

InChI Key

KRNCYMINOGUWJP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)OCC#C)Br

Origin of Product

United States

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